molecular formula C23H17Cl2N5O3S B4961130 2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B4961130
M. Wt: 514.4 g/mol
InChI Key: OHRZQXROASGHQU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that features a combination of chloro, nitro, sulfanyl, triazolyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, including:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfurization: Incorporation of the sulfanyl group.

    Triazole Formation: Cyclization to form the triazole ring.

    Chlorination: Introduction of the chloro groups.

    Amidation: Formation of the benzamide moiety.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, thiols for sulfurization, and appropriate catalysts for cyclization and chlorination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogens (e.g., bromine) with Lewis acid catalysts (e.g., aluminum chloride).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzyl alcohol
  • 2-chloro-5-nitrobenzoic acid
  • 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide

Uniqueness

What sets 2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-chloro-N-[4-[5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5O3S/c1-29-21(27-28-23(29)34-13-17-19(25)7-4-8-20(17)30(32)33)14-9-11-15(12-10-14)26-22(31)16-5-2-3-6-18(16)24/h2-12H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRZQXROASGHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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